molecular formula C17H14BrN3O3S B2814852 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 391227-46-6

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2814852
CAS No.: 391227-46-6
M. Wt: 420.28
InChI Key: KMVDBJNCDOXRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a coupling reaction with a brominated aromatic compound.

    Attachment of the Dimethoxybenzamide Group: The final step involves the reaction of the intermediate product with 3,5-dimethoxybenzoic acid or its derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the thiadiazole ring structure.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the replication of cancer cells by interfering with DNA synthesis or induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 4-[(4-bromophenyl)ethynyl]pyridine

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the dimethoxybenzamide group contributes to its potential as a therapeutic agent. Additionally, the thiadiazole ring provides a versatile scaffold for further chemical modifications and applications.

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C15H14BrN3O2S
  • Molecular Weight : 378.22 g/mol
  • CAS Number : 13178-12-6

The structural representation highlights the presence of a thiadiazole ring, which is known for its diverse biological activities.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

  • Formation of Thiadiazole Ring : The initial step includes the condensation of 4-bromobenzoyl hydrazine with thiocarbonyl compounds.
  • Substitution Reactions : The introduction of the dimethoxybenzoyl group is achieved through acylation reactions.
  • Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.

Anticancer Activity

Research has demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. In particular, this compound has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HeLa (Cervical)12.8
A549 (Lung)9.7

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

The proposed mechanisms for its biological activity include:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar thiadiazole derivatives:

  • Study on Anticancer Activity :
    • A study by Abdel Rahman et al. explored various thiadiazole derivatives and reported significant anticancer activity against multiple human cancer cell lines with IC50 values ranging from 8 to 15 µM. The study emphasized structure-activity relationships that enhance efficacy .
  • Antimicrobial Efficacy Study :
    • Research conducted on a series of bromophenyl-thiadiazole derivatives indicated that modifications in substituents significantly affected their antimicrobial potency. The study found that compounds with electron-withdrawing groups showed enhanced activity against resistant strains .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVDBJNCDOXRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.